ethyl 3-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)heptanoate
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Overview
Description
Ethyl 3-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)heptanoate, also known as AZT, is a synthetic compound that has been widely used in scientific research. It is a member of the 1,2,3-triazole family of compounds, which have been shown to have a range of biological activities. AZT has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ethyl 3-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)heptanoate is not fully understood, but it has been shown to inhibit the activity of various enzymes and proteins, including DNA polymerase and reverse transcriptase. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ethyl 3-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)heptanoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell death in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 3-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)heptanoate in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. It also has a range of potential therapeutic uses, which makes it a promising candidate for drug discovery and development. One limitation of using ethyl 3-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)heptanoate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Future Directions
There are several future directions for research on ethyl 3-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)heptanoate. One direction is to investigate its potential therapeutic uses for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective drugs that target specific enzymes and proteins. Additionally, there is a need for more research on the safety and toxicity of ethyl 3-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)heptanoate, particularly in humans.
Synthesis Methods
Ethyl 3-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)heptanoate can be synthesized through a multistep process that involves the reaction of various reagents. The first step involves the reaction of 2-chlorobenzyl alcohol with sodium azide to form 2-azido-1-(2-chlorobenzyl)ethanol. The second step involves the reaction of this intermediate with ethyl 7-bromoheptanoate to form ethyl 3-(2-chlorobenzyl)-1-(7-bromoheptan-2-yl)-1H-1,2,3-triazole-4-carboxylate. The final step involves the reaction of this intermediate with ammonia to form ethyl 3-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)heptanoate.
Scientific Research Applications
Ethyl 3-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)heptanoate has been used in various scientific research applications, including drug discovery and development, cancer research, and neuroscience research. It has been shown to have potential therapeutic uses for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
ethyl 3-[[1-[(2-chlorophenyl)methyl]triazole-4-carbonyl]amino]heptanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O3/c1-3-5-9-15(11-18(25)27-4-2)21-19(26)17-13-24(23-22-17)12-14-8-6-7-10-16(14)20/h6-8,10,13,15H,3-5,9,11-12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBUKNGEGZZPIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)OCC)NC(=O)C1=CN(N=N1)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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